Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-(2-phenylhydrazino)-, ethyl ester
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)-2-(PHENYLFORMAMIDO)PROPANOATE is a synthetic organic compound that features a trifluoromethyl group, a phenylhydrazine moiety, and a phenylformamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)-2-(PHENYLFORMAMIDO)PROPANOATE typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the hydrazine derivative: Starting with a phenylhydrazine, the compound can be reacted with an appropriate ester or acid chloride to introduce the hydrazine moiety.
Introduction of the trifluoromethyl group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.
Formation of the formamido group: The final step could involve the reaction of the intermediate with formamide or a formylating agent under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)-2-(PHENYLFORMAMIDO)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The phenylhydrazine moiety can be oxidized to form azo compounds.
Reduction: The formamido group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylhydrazine moiety may yield azo compounds, while reduction of the formamido group may yield primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)-2-(PHENYLFORMAMIDO)PROPANOATE would depend on its specific interactions with biological targets. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)-2-(PHENYLAMIDO)PROPANOATE: Similar structure but with an amido group instead of a formamido group.
ETHYL 3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)-2-(PHENYLUREIDO)PROPANOATE: Contains a ureido group instead of a formamido group.
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)-2-(PHENYLFORMAMIDO)PROPANOATE is unique due to the presence of the trifluoromethyl group, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C18H18F3N3O3 |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
ethyl 2-benzamido-3,3,3-trifluoro-2-(2-phenylhydrazinyl)propanoate |
InChI |
InChI=1S/C18H18F3N3O3/c1-2-27-16(26)17(18(19,20)21,24-23-14-11-7-4-8-12-14)22-15(25)13-9-5-3-6-10-13/h3-12,23-24H,2H2,1H3,(H,22,25) |
InChI Key |
BSRHDXOHQDPZGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC=CC=C1)NNC2=CC=CC=C2 |
Origin of Product |
United States |
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